molecular formula C23H32N4O2S B2642435 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 898460-12-3

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B2642435
CAS RN: 898460-12-3
M. Wt: 428.6
InChI Key: HCJSUKADKVSDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a useful research compound. Its molecular formula is C23H32N4O2S and its molecular weight is 428.6. The purity is usually 95%.
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Scientific Research Applications

Structural Analyses and Derivative Synthesis

Research has demonstrated the synthesis and structural characterization of heterocyclic derivatives of guanidine, including compounds with complex structures that resemble the target compound. These studies highlight the importance of X-ray structure determination in understanding the molecular geometry and potential reactivity of such compounds (Banfield, Fallon, & Gatehouse, 1987). Additionally, the development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental samples has been explored, showcasing the compound's potential in environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Antimicrobial and Antitumor Activities

Several studies have synthesized novel pyrimidine-azitidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These investigations provide insights into the potential biomedical applications of compounds with similar chemical structures, suggesting their use in designing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Additionally, research on the synthesis and biological evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings as starting materials has further emphasized the antimicrobial potential of such compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Drug Design and Molecular Docking

The novel antiviral active molecules synthesized and characterized for their potential in combating COVID-19 demonstrate the significance of molecular structure analysis, drug likeness studies, and molecular docking against SARS-CoV-2 protein. Such research underscores the compound's utility in the development of antiviral agents and provides a foundation for further pharmaceutical applications (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-16(2)17-9-11-18(12-10-17)24-21(28)15-30-22-19-7-5-8-20(19)27(23(29)25-22)14-6-13-26(3)4/h9-12,16H,5-8,13-15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJSUKADKVSDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.